3-butyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
3-Butyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a butyl group at position 3 and a sulfanyl-linked oxazole moiety at position 2. The oxazole ring is further functionalized with a 4-methoxyphenyl group at position 2 and a methyl group at position 3. This compound’s structural complexity, particularly the oxazole-sulfanyl linkage, may influence its pharmacokinetic properties and target selectivity compared to simpler analogs.
Properties
IUPAC Name |
3-butyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-4-5-14-27-23(28)19-8-6-7-9-20(19)26-24(27)31-15-21-16(2)30-22(25-21)17-10-12-18(29-3)13-11-17/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQULQMWEJXBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with COX-2 Inhibitory Activity
highlights 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, a 3,4-dihydroquinazolin-4-one derivative bearing a sulfonamide group. This compound demonstrated 47.1% COX-2 inhibition at 20 μM, attributed to its para-sulfonamide moiety, which enhances binding to the COX-2 active site . In contrast, the target compound replaces the sulfonamide with an oxazole-sulfanyl group.
Antiviral Derivatives with Heterocyclic Modifications
describes benzofuran-based NS5B polymerase inhibitors, such as compound 9B, which incorporates a 3-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one unit. The study notes that substitutions at the C5 and C6 positions (e.g., fluorophenyl or methanesulfonamide groups) critically impact binding to viral polymerases . The target compound’s oxazole substituent, while structurally distinct, may similarly influence binding kinetics in antiviral applications, though direct activity data are unavailable.
Anticancer Thiadiazole and Thiazolidinone Derivatives
and report thiadiazole- and thiazolidinone-functionalized quinazolinones, such as 7A1 and 5a-e. The target compound’s oxazole-sulfanyl group shares structural similarities with these derivatives but introduces methoxy and methyl groups that could modulate solubility or membrane permeability.
Key Research Findings
Table 1: Comparative Analysis of Structural and Functional Features
Mechanistic Insights
- COX-2 Selectivity : Sulfonamide groups () enhance polar interactions with COX-2’s secondary pocket, whereas bulkier oxazole-sulfanyl groups (target compound) may reduce accessibility .
- Antiviral Potential: The oxazole’s nitrogen atoms could mimic RNA-binding motifs in viral polymerases, analogous to benzofuran derivatives () .
- Synthetic Challenges : Oxazole stability under catalytic conditions (e.g., palladium-mediated couplings) requires optimization to match the high yields seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
